molecular formula C16H18N4O2 B8450199 6-Benzoimidazol-1-yl-1-ethyl-5-isopropyl-1H-pyrimidine-2,4-dione

6-Benzoimidazol-1-yl-1-ethyl-5-isopropyl-1H-pyrimidine-2,4-dione

Cat. No. B8450199
M. Wt: 298.34 g/mol
InChI Key: CCKHZWVTLMMDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334295B2

Procedure details

This compound was made by a procedure similar to that used to prepare 6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile (90), except that benzoimidazole was used instead of 6-chloro-1H-indole-4-carbonitrile. LC-MS shows 299.1 (M+1). 1H NMR (300 MHz, CDCl3): δ 9.32 (br, 1H), 7.97 (m, 2H), 7.43 (m, 2H), 7.30 (m, 1H), 3.60 (m, 1H), 3.20 (m, 1H), 1.98 (m, 1H), 1.10 (m, 9H).
Name
6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([C:24]#[N:25])C2C=[CH:7][N:8]([C:11]3[N:12]([CH2:22][CH3:23])[C:13](=[O:21])[NH:14][C:15](=[O:20])[C:16]=3[CH:17]([CH3:19])[CH3:18])[C:9]=2[CH:10]=1.N1C2C=CC=CC=2NC=1>>[N:8]1([C:11]2[N:12]([CH2:22][CH3:23])[C:13](=[O:21])[NH:14][C:15](=[O:20])[C:16]=2[CH:17]([CH3:19])[CH3:18])[C:9]2[CH:10]=[CH:2][CH:3]=[CH:4][C:24]=2[N:25]=[CH:7]1

Inputs

Step One
Name
6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=2C=CN(C2C1)C=1N(C(NC(C1C(C)C)=O)=O)CC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(C=NC2=C1C=CC=C2)C2=C(C(NC(N2CC)=O)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.